molecular formula C18H20FNOS B2542784 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one CAS No. 1797802-85-7

3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2542784
CAS No.: 1797802-85-7
M. Wt: 317.42
InChI Key: ASLXDJSBPUVCNU-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H20FNOS and its molecular weight is 317.42. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structures

The crystal and molecular structures of compounds related to 3-(2-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one have been extensively studied to understand their conformation and interactions. For example, the crystal structures of threo-ifenprodil and related biologically active compounds have been determined, providing insights into their molecular conformations and the overall shapes of the molecules, which are defined by the dihedral angles between the terminal aromatic rings (Kubicki & Codding, 2003). Similarly, the synthesis and crystal structure of derivatives such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one have been reported, highlighting the chair conformation of the piperidine ring and the orientation of the substituents (Anitha et al., 2020).

Synthesis and Chemical Properties

The synthesis of related compounds involves various chemical strategies and provides insights into the chemical properties and potential applications of these molecules. For instance, the synthesis of compounds like Fluspirilen and Penfluridol involves key intermediates with structural similarities to this compound, showcasing the importance of the synthesis pathway in obtaining neuroleptic agents (Botteghi et al., 2001).

Potential Biological Activities

The structural features of this compound and its derivatives suggest potential biological activities, which are explored through various studies. For example, compounds with a 3-phenylpiperazinyl-1-trans-propene structure have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, highlighting the potential of structurally related compounds in cancer research (Naito et al., 2005). Furthermore, the synthesis and docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors reveal the potential of these compounds in the development of new therapeutic agents (Pessoa‐Mahana et al., 2012).

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-6,13,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLXDJSBPUVCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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